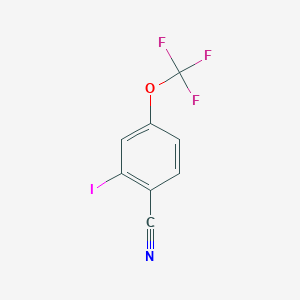

2-Iodo-4-(trifluoromethoxy)benzonitrile

Description

2-Iodo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile backbone substituted with an iodine atom at the ortho-position (C2) and a trifluoromethoxy (-OCF₃) group at the para-position (C4). This structure combines halogenation and fluorinated alkoxy groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-iodo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOXTPAHGVFUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Iodination of 4-(Trifluoromethoxy)benzonitrile

The most common and straightforward approach to synthesize 2-iodo-4-(trifluoromethoxy)benzonitrile involves electrophilic aromatic substitution iodination of 4-(trifluoromethoxy)benzonitrile. Key points include:

- Reagents: Iodine (I2) or iodine monochloride (ICl) as the iodinating agent.

- Oxidizing agents: Often used to activate iodine, such as oxidants or acidic conditions.

- Solvents: Polar organic solvents like acetonitrile or dichloromethane.

- Temperature: Controlled low temperatures, typically 0°C to room temperature, to improve regioselectivity and minimize side reactions.

- Mechanism: Electrophilic substitution occurs preferentially at the ortho-position relative to the nitrile group due to electronic effects.

This method provides moderate to good yields and is scalable for industrial production with optimization of reaction parameters.

Halogen Exchange via Finkelstein Reaction

An alternative route involves halogen exchange starting from a 2-bromo-4-(trifluoromethoxy)benzonitrile precursor:

- Starting material: 2-Bromo-4-(trifluoromethoxy)benzonitrile.

- Reagents: Sodium iodide (NaI) in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Conditions: Heating the mixture to facilitate halogen exchange.

- Outcome: Replacement of bromine by iodine to yield the target compound.

This approach benefits from the availability of bromo-substituted intermediates and can offer high regioselectivity.

Copper-Catalyzed Iodination

Copper(I) iodide catalysis has been reported for related aryl iodination reactions:

- Catalyst: Copper(I) iodide (CuI).

- Base: Caesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).

- Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Temperature: Elevated temperatures (100–110°C).

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation.

- Time: Extended reaction times (36–48 hours).

Though this method is demonstrated for related trifluoromethoxy-substituted iodoarenes, it can be adapted for synthesis of 2-iodo-4-(trifluoromethoxy)benzonitrile.

Detailed Experimental Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Iodinating agent | Iodine (I2), Iodine monochloride (ICl) | Used in stoichiometric amounts |

| Solvent | Acetonitrile, dichloromethane, DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 0°C to 25°C (electrophilic iodination) | Elevated temperatures (100°C) for Cu-catalyzed |

| Catalyst | CuI (0.5–5 mol%) | Used in copper-catalyzed methods |

| Base | Cs2CO3, K3PO4 | Used in copper-catalyzed reactions |

| Reaction time | 1–2 hours (iodination), 36–48 hours (Cu-catalyzed) | Longer times for catalytic methods |

| Atmosphere | Inert (N2) for catalytic reactions | Prevents side oxidation |

| Yield | 34–73% | Depends on method and purification |

Purification Techniques

- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate gradients is standard for isolating pure 2-iodo-4-(trifluoromethoxy)benzonitrile.

- Recrystallization: Crystallization from ethanol/water mixtures (approximately 1:3 v/v) at low temperatures (0–4°C) yields high-purity crystals.

- Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) solvent system, where the compound typically shows Rf ~0.4.

- Characterization: Confirmed by NMR (especially ^19F NMR showing trifluoromethoxy at δ ~ -55 to -60 ppm), mass spectrometry (molecular ion peak consistent with formula), and IR spectroscopy (nitrile stretch near 2230 cm^-1).

Research Findings and Notes

- The iodination regioselectivity is influenced by the electron-withdrawing nitrile and trifluoromethoxy groups, favoring substitution at the ortho-position to the nitrile.

- Copper-catalyzed methods, while more complex and time-consuming, allow for milder conditions and can be useful when direct iodination is challenging.

- Industrial-scale synthesis often involves continuous flow reactors and optimized purification to enhance yield and purity.

- The compound serves as a valuable intermediate for pharmaceuticals and agrochemicals, necessitating high purity and reproducibility in synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Electrophilic Iodination | I2 or ICl, acetonitrile/DCM, 0–25°C | Simple, direct | Moderate yield, side reactions | 50–70 |

| Halogen Exchange (Finkelstein) | NaI, DMF or acetone, heat | Good regioselectivity | Requires bromo precursor | 60–75 |

| Copper-Catalyzed Iodination | CuI, Cs2CO3 or K3PO4, DMSO or DMF, 100–110°C, N2 | Mild conditions, catalytic | Long reaction time, complex setup | 34–73 |

This comprehensive overview synthesizes current knowledge from multiple research sources, providing a professional and authoritative guide on the preparation of 2-iodo-4-(trifluoromethoxy)benzonitrile. The methods described enable researchers and industrial chemists to select appropriate strategies based on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are performed in the presence of a base and a palladium catalyst.

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted benzonitriles, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Iodo-4-(trifluoromethoxy)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes and receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The iodine in 2-Iodo-4-(trifluoromethoxy)benzonitrile occupies the ortho position relative to the nitrile group, creating steric and electronic effects distinct from para-substituted analogs like 4-Iodo-2-(trifluoromethyl)benzonitrile. This positioning may influence reactivity in cross-coupling reactions .

- Substituent Differences : The -OCF₃ group (stronger electron-withdrawing effect via resonance) vs. -CF₃ (inductive electron withdrawal only) alters the aromatic ring’s electron density, affecting nucleophilic substitution rates and metal-catalyzed coupling efficiency .

Physical and Chemical Properties

- Solubility: Fluorinated benzonitriles generally exhibit low polarity but improved solubility in organic solvents (e.g., DMSO, THF) compared to non-fluorinated analogs. For example, 4-(Trifluoromethoxy)benzoic acid (a related compound) is purified in DMSO, suggesting polar aprotic solvents are effective for handling .

- Melting Points : While direct data for 2-Iodo-4-(trifluoromethoxy)benzonitrile is unavailable, analogs like 4-(Trifluoromethoxy)benzoic acid melt at 149–153°C , highlighting the stabilizing role of fluorine and iodine on crystal lattice energy.

Biological Activity

2-Iodo-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO. It features a unique trifluoromethoxy group, which enhances its lipophilicity and biological activity. This compound is primarily studied for its potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

- Molecular Weight : 313.01 g/mol

- IUPAC Name : 2-iodo-4-(trifluoromethoxy)benzonitrile

- Canonical SMILES : C1=CC(=C(C=C1OC(F)(F)F)I)C#N

The presence of the iodine atom and the trifluoromethoxy group significantly influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-Iodo-4-(trifluoromethoxy)benzonitrile exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Preliminary data indicate that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethoxy group is thought to enhance cellular uptake, thereby increasing its efficacy against cancer cells.

The biological activity of 2-Iodo-4-(trifluoromethoxy)benzonitrile can be attributed to several factors:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes.

- Nitrile Group Interaction : The nitrile group may interact with various biological macromolecules, influencing their function.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Iodo-4-(trifluoromethoxy)benzonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)benzonitrile | Iodinated Trifluoromethyl | Moderate | Low |

| 4-Iodophthalonitrile | Iodinated Phthalic Derivative | High | Moderate |

| 4-Iodobenzotrifluoride | Iodinated Aromatic Compound | Low | High |

This table illustrates that while some similar compounds may exhibit high antimicrobial or anticancer activities, the unique combination of functional groups in 2-Iodo-4-(trifluoromethoxy)benzonitrile may provide a distinct profile that warrants further investigation.

Study on Antimicrobial Efficacy

A study conducted by Ashok et al. (2014) assessed various iodinated compounds for their antimicrobial properties. Among them, 2-Iodo-4-(trifluoromethoxy)benzonitrile showed a significant reduction in bacterial growth in vitro, indicating its potential as a novel antimicrobial agent.

Investigation into Anticancer Effects

In a separate study focusing on anticancer activity, researchers evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Q & A

Q. What are the common synthetic routes for 2-Iodo-4-(trifluoromethoxy)benzonitrile?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized benzonitrile precursor. For example, bromo or chloro intermediates (e.g., 2-Bromo-4-(trifluoromethoxy)benzonitrile, CAS 1214334-83-4 ) can undergo halogen exchange via Finkelstein reactions using NaI in polar aprotic solvents like DMF or acetone. Alternatively, direct iodination of 4-(trifluoromethoxy)benzonitrile derivatives using iodine monochloride (ICl) or electrophilic iodination agents under controlled temperature (0–25°C) may be employed. Purity is ensured through recrystallization or silica-gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for identifying the trifluoromethoxy group (δ ≈ -55 to -60 ppm). NMR reveals aromatic protons (δ 7.5–8.5 ppm), while NMR confirms nitrile (C≡N) at ~115 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ≈ 343.95 for CHFINO) and fragmentation patterns.

- IR Spectroscopy : A sharp C≡N stretch near 2230 cm and C-O-C (trifluoromethoxy) at 1250–1300 cm are diagnostic .

Q. What purification methods are recommended for this compound?

- Methodological Answer : Due to its halogenated aromatic structure, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures (1:3 ratio) at low temperatures (0–4°C) can yield high-purity crystals. Monitor by TLC (R ≈ 0.4 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How does the iodo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Stille). Compared to bromo analogs (e.g., 2-Bromo-4-(trifluoromethoxy)benzonitrile), the iodo derivative reacts faster due to weaker C-I bonds. Optimize conditions using Pd(PPh) (2 mol%), NaCO base, and DME/HO solvent at 80°C. Monitor competing side reactions (e.g., dehalogenation) via LC-MS .

Q. How can researchers assess the stability of this compound under photochemical conditions?

- Methodological Answer : Studies on analogous compounds (e.g., 4-(trifluoromethoxy)benzonitrile) show that UV light (254 nm) induces fragmentation via single-electron reduction, generating fluorophosgene and benzonitrile . For 2-iodo derivatives, conduct controlled photolysis experiments in acetonitrile using a UV lamp, and monitor decomposition via GC-MS. Quench reactive intermediates with trapping agents (e.g., amines for fluorophosgene) to confirm pathways .

Q. How to resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Variability often arises from trace moisture or oxygen. Implement strict anhydrous conditions (Schlenk line, molecular sieves) and standardized catalyst loading. Compare yields under inert (N/Ar) vs. aerobic atmospheres. Use design-of-experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry) and identify critical factors .

Q. What computational methods predict the electronic effects of the trifluoromethoxy group?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing nature of the -OCF group, which lowers LUMO energy and enhances electrophilicity. Compare charge distribution with non-fluorinated analogs using electrostatic potential maps. Validate with Hammett σ values (σ ≈ 0.45 for -OCF) .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The iodine and nitrile groups enable modular derivatization. For example, it serves as a precursor for antimalarial thiazoles or kinase inhibitors via cross-coupling. In one protocol, coupling with boronic acids yields biaryl nitriles, which are hydrolyzed to carboxylic acids for drug candidates .

Safety and Handling

Q. What precautions are necessary when handling 2-Iodo-4-(trifluoromethoxy)benzonitrile?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as iodinated aromatics may cause dermatitis. Store under argon at -20°C to prevent light-induced decomposition. Waste must be treated with NaHSO to reduce iodine residues before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.